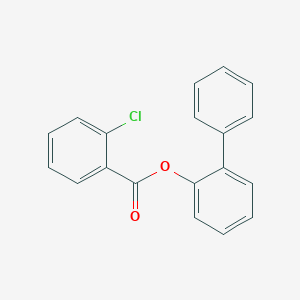
2-Chlorobenzoic acid, 2-biphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chlorobenzoic acid, 2-biphenyl ester is a useful research compound. Its molecular formula is C19H13ClO2 and its molecular weight is 308.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
The compound has been investigated for its potential as an active pharmaceutical ingredient due to its structural characteristics that may confer biological activity. For example, derivatives of biphenyl compounds have shown promise in treating pulmonary disorders like chronic obstructive pulmonary disease (COPD) and asthma due to their muscarinic antagonist and β2 adrenergic receptor agonist activities .
Case Study: Antimicrobial Activity
Research on chlorinated biphenyl compounds has highlighted their antimicrobial properties. A study demonstrated that certain derivatives exhibited significant activity against Staphylococcus aureus, suggesting potential for development as antimicrobial agents .
Organic Synthesis
Reagent in Chemical Reactions
2-Chlorobenzoic acid, 2-biphenyl ester serves as a versatile reagent in organic synthesis. It is utilized in various coupling reactions, including Suzuki–Miyaura cross-coupling reactions to form biphenyl derivatives . This application is crucial in developing complex organic molecules for pharmaceuticals and agrochemicals.
Data Table: Reaction Yields of Biphenyl Derivatives
| Reaction Type | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Toluene | Pd(PPh₃)₂Cl₂ | 85 |
| Copper-Mediated Amination | n-Butanol | Cu/Cu₂O | 75 |
| Cross-Coupling with Boronic Acids | THF | Pd(dppf)Cl₂ | 90 |
Material Science
Polymer Additives
The compound is explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its biphenyl structure can improve the rigidity of polymers, making them suitable for high-performance applications.
In Vitro Screening
A series of studies have evaluated the biological activities of various derivatives of 2-chlorobenzoic acid, including their efficacy against mycobacterial and fungal strains. These compounds were screened for their ability to inhibit photosynthetic electron transport in plant chloroplasts, showing comparable activity to established antibiotics like ciprofloxacin .
Toxicity and Safety Assessments
Toxicological Studies
Preliminary toxicity assessments indicate that some derivatives of 2-chlorobenzoic acid exhibit lower toxicity profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a new derivative was shown to have reduced gastric mucosal damage while maintaining analgesic effects .
Properties
Molecular Formula |
C19H13ClO2 |
|---|---|
Molecular Weight |
308.8g/mol |
IUPAC Name |
(2-phenylphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C19H13ClO2/c20-17-12-6-4-11-16(17)19(21)22-18-13-7-5-10-15(18)14-8-2-1-3-9-14/h1-13H |
InChI Key |
JOZUJZWOJILXKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















